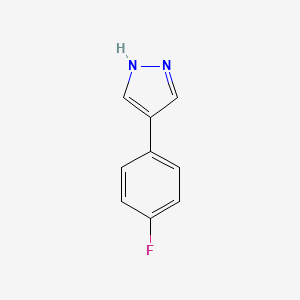

4-(4-fluorophenyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQIVMKWVSKSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572170 | |

| Record name | 4-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204384-26-9 | |

| Record name | 4-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-fluorophenyl)-1H-pyrazole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The introduction of a fluorophenyl group at the 4-position of the pyrazole ring can significantly modulate the compound's physicochemical and biological properties, making 4-(4-fluorophenyl)-1H-pyrazole and its derivatives attractive targets for drug discovery and development.[5][6] This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining these valuable compounds, complete with detailed experimental protocols and comparative data.

Core Synthetic Methodologies

The synthesis of this compound and its analogues primarily relies on two powerful and versatile chemical transformations: Suzuki-Miyaura cross-coupling and cyclocondensation reactions .

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the context of 4-arylpyrazoles, this reaction typically involves the coupling of a 4-halopyrazole with an arylboronic acid or its ester in the presence of a palladium catalyst and a base.[7][8] Microwave-assisted Suzuki coupling has emerged as a particularly rapid and high-yielding approach.[7]

A general workflow for the Suzuki-Miyaura cross-coupling approach is depicted below:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

This protocol is adapted from a general procedure for the synthesis of 4-arylpyrazoles.[7]

Materials:

-

4-Iodo-1H-pyrazole (or a suitable N-protected derivative)

-

4-Fluorophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a microwave reactor vial, add 4-iodo-1H-pyrazole (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), sodium carbonate (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

-

Add a solvent mixture of DME and water (e.g., 10:1 v/v, 4 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 90-120 °C) for a specified time (e.g., 5-15 minutes).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound.

The following table summarizes representative yields for the synthesis of various 4-arylpyrazoles via microwave-assisted Suzuki-Miyaura coupling, demonstrating the versatility of this method.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 1-Methyl-4-phenyl-1H-pyrazole | 92 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-1-methyl-1H-pyrazole | 95 |

| 3 | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)-1-methyl-1H-pyrazole | 88 |

| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole | 90 |

| 5 | 3-Nitrophenylboronic acid | 1-Methyl-4-(3-nitrophenyl)-1H-pyrazole | 75 |

Cyclocondensation Reactions

Cyclocondensation reactions are a classical and widely used approach for the synthesis of the pyrazole core.[1][9] This typically involves the reaction of a 1,3-difunctional compound with a hydrazine derivative. To synthesize a this compound, a precursor containing the 4-fluorophenyl moiety at the appropriate position is required.

A general representation of the cyclocondensation pathway is as follows:

Caption: General pathway for pyrazole synthesis via cyclocondensation.

One specific approach involves the reaction of an α,β-unsaturated ketone (chalcone) with a hydrazine, followed by oxidation of the resulting pyrazoline to the pyrazole.[1][10]

This protocol outlines the synthesis of a 5-(4-fluorophenyl)-1,3-diaryl-1H-pyrazole, which can be adapted for the synthesis of other isomers.[10]

Step 1: Synthesis of the Pyrazoline Intermediate

-

A mixture of a chalcone (e.g., 1-(naphthalen-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one) (3 mmol), phenylhydrazine (3 mmol), and sodium hydroxide (12% w/v, 10 mL) in absolute ethanol is subjected to microwave irradiation at 180 W for 2 minutes.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled in an ice bath for 24 hours.

-

The resulting precipitate is filtered, washed with cold water and n-hexane to yield the pyrazoline derivative.

Step 2: Oxidative Aromatization to the Pyrazole

-

The pyrazoline from the previous step is dissolved in glacial acetic acid.

-

The mixture is heated at 85 °C for 24 hours.

-

After cooling, the reaction mixture is poured into ice water.

-

The precipitate is filtered, washed with water, and dried to afford the final pyrazole product.

The following table provides the yields for a specific example of a two-step synthesis of a fluorinated pyrazole.[10]

| Step | Product | Yield (%) |

| 1 | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 54.82 |

| 2 | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | 35.16 |

Alternative and Specialized Synthetic Routes

Beyond the two primary methods, other strategies have been developed for the synthesis of fluorinated and 4-substituted pyrazoles.

-

Direct C-H Functionalization: Emerging methods focus on the direct functionalization of the C4-position of the pyrazole ring, offering a more atom-economical approach.

-

Multicomponent Reactions: One-pot multicomponent reactions that combine several starting materials to form complex pyrazole derivatives in a single step are also gaining traction.[11][12][13]

-

Synthesis from Fluorinated Building Blocks: This strategy involves using starting materials that already contain the fluorine atom, which is then incorporated into the pyrazole ring during the cyclization step.[5][14]

Conclusion

The synthesis of this compound and its derivatives is well-established, with Suzuki-Miyaura cross-coupling and cyclocondensation reactions being the most robust and versatile methods. The choice of synthetic route will depend on the availability of starting materials, the desired substitution pattern on the pyrazole ring, and the required scale of the synthesis. The development of microwave-assisted protocols has significantly improved the efficiency of these syntheses, making these valuable compounds more accessible for further research and development in the pharmaceutical and agrochemical industries.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccspublishing.org.cn [ccspublishing.org.cn]

- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenylation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07282D [pubs.rsc.org]

- 14. thieme-connect.de [thieme-connect.de]

The Multifaceted Biological Activities of 4-(4-fluorophenyl)-1H-pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-fluorophenyl)-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents. The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with promising results indicating their ability to inhibit cancer cell growth.

Quantitative Anticancer Data

The following table summarizes the growth inhibitory (GI50) values for a series of N-(substituted-phenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide analogues against two human breast cancer cell lines, MCF-7 and MDA-MB-231.

| Compound ID | Substitution on N-phenyl ring | GI50 (µM) - MCF-7 | GI50 (µM) - MDA-MB-231 |

| 4a | H | 14.2 | >100 |

| 4b | 4-Cl | <0.1 | 45.8 |

| 4h | 4-F | 14.9 | >100 |

| 4i | 4-CH3 | 6.6 | >100 |

| 4k | 4-OCH3 | 12.4 | >100 |

| 4m | 2,4-diCl | 16.0 | >100 |

| Adriamycin (Standard) | - | <0.1 | <0.1 |

Data sourced from a study on novel pyrazoline analogues.[1]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution (10 mM, pH 10.5)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Adriamycin).

-

Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with distilled water and allow them to air dry.

-

Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add Tris-base solution to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The GI50 value, the concentration required to inhibit cell growth by 50%, is then calculated.[1]

Antimicrobial Activity

The this compound core has also been incorporated into molecules with notable antimicrobial properties. These compounds have been tested against a range of bacterial and fungal strains, demonstrating their potential as novel anti-infective agents.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrazole derivatives against various bacterial strains. While not all compounds contain the exact 4-(4-fluorophenyl) moiety, they represent structurally similar pyrazoles with reported antimicrobial activity.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| Hydrazone 21a | Staphylococcus aureus | 62.5 |

| Bacillus subtilis | 62.5 | |

| Klebsiella pneumoniae | 125 | |

| Escherichia coli | 125 | |

| N-(trifluoromethylphenyl) derivative 28 | MRSA | 0.78 |

| Aminoguanidine-derived 1,3-diphenyl pyrazole 12 | Escherichia coli 1924 | 1 |

| Staphylococcus aureus (multidrug-resistant) | 1-32 | |

| Thiazolidinone-clubbed pyrazole | Escherichia coli | 16 |

Data compiled from studies on various pyrazole derivatives.[2][3]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility

This method is widely used to screen for antimicrobial activity of chemical compounds.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile cork borer

Procedure:

-

Media Preparation and Inoculation: Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes. Once solidified, uniformly spread a standardized inoculum of the test microorganism over the agar surface.

-

Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells. Also, add the standard antibiotic and the solvent control to separate wells.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

The this compound scaffold is a key component of several potent anti-inflammatory agents, including analogues of the well-known COX-2 inhibitor, Celecoxib.[4] These compounds exert their effects by modulating inflammatory pathways, primarily through the inhibition of cyclooxygenase enzymes.

Quantitative Anti-inflammatory Data

The following table shows the in vivo anti-inflammatory activity of pyrazole derivatives in the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.

| Compound | Dose (mg/kg) | Time after Carrageenan (h) | Paw Edema Inhibition (%) |

| Compound 3a | - | - | Good activity |

| Compound 3b | - | - | Good activity |

| Compound 3d | - | - | Good activity |

| Indomethacin (Standard) | - | 3 | 88 |

| Detoxified Mazaryun (High Dose) | - | 5 | 39.4 |

| Crude Mazaryun (High Dose) | - | 5 | 23.2 |

Data from various studies on anti-inflammatory compounds.[5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in sterile saline)

-

Test compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Procedure:

-

Animal Grouping and Fasting: Divide the rats into groups (e.g., control, standard, test compound groups) and fast them overnight with free access to water.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject a fixed volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[5][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes involved in the biological evaluation of this compound compounds, the following diagrams are provided.

This technical guide highlights the significant therapeutic potential of this compound compounds. The presented data and protocols offer a valuable resource for researchers engaged in the discovery and development of novel pharmaceuticals based on this versatile scaffold. Further investigations are warranted to fully elucidate the structure-activity relationships and optimize the therapeutic indices of these promising molecules.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 4-(4-fluorophenyl)-1H-pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-fluorophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this class of compounds particularly attractive for drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for researchers in the field. We will delve into the synthesis, biological evaluation, and mechanistic insights that govern the therapeutic potential of these molecules.

Synthetic Strategies: Building the Core

The synthesis of this compound derivatives can be achieved through several established routes, primarily involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common and versatile method is the Paal-Knorr synthesis.

General Synthesis Workflow

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocols

Synthesis of Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, a mixture of 1-(4-fluorophenyl)ethan-1-one and diethyl oxalate is added dropwise with stirring. The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction, the solvent is evaporated, and the residue is dissolved in water. The aqueous layer is acidified with a dilute acid (e.g., HCl) to precipitate the intermediate, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate, which is then filtered, washed with water, and dried.

The dried intermediate is then refluxed with hydrazine hydrate in glacial acetic acid for 4-6 hours. The reaction mixture is cooled and poured into ice-cold water. The precipitated solid, ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Microwave-assisted Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole

A mixture of 4-fluorobenzaldehyde (3 mmol), 1-acetylnaphthalene (3 mmol), phenylhydrazine (3 equivalents), and 12% sodium hydroxide (10 mL) in absolute ethanol is subjected to microwave irradiation at 180 W for 2 minutes.[1] The reaction progress is monitored by thin-layer chromatography.[1] Upon completion, the mixture is cooled in an ice bath for 24 hours.[1] The resulting precipitate is filtered, washed with cold water and n-hexane to yield the pure product.[1]

Oxidative Aromatization to 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

The synthesized pyrazoline (1 mmol) is heated with excess glacial acetic acid (5 mL) at 85 °C for 24 hours.[1] After the reaction, the mixture is poured into crushed ice and neutralized with sodium hydroxide solution.[1] The solution is then cooled in an ice bath for 12 hours, and the precipitate is filtered, washed with cold distilled water and n-hexane to obtain the final pyrazole product.[1]

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the fluorophenyl moiety. Below, we summarize the SAR for different therapeutic areas.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, often by inhibiting various protein kinases involved in cancer cell proliferation and survival.

Table 1: SAR of this compound Derivatives as Kinase Inhibitors

| Compound ID | R1 | R2 | R3 | Target Kinase | IC50 (µM) | Reference |

| 1a | H | -C(=O)NH-cyclohexyl | 2-methoxyphenyl | NTS2 | - | [2] |

| 1b | H | -C(=O)NH-adamantyl | 2,6-dimethoxyphenyl | NTS2 | - | [2] |

| 2a | 5-amino | -C(=O)-(3-(2,3-dihydroxypropoxy)phenyl) | H | p38 MAP kinase | - | [3] |

| 3a | -CH2-N(CH3)2 | H | 5-cyclohexyl | MmpL3 | 0.02 | [4] |

| 4a | H | 4-pyridyl | 5-amino | JNK3 | - | [5] |

Note: Specific IC50 values were not always available in the provided search results, but the compounds were identified as potent inhibitors.

Key SAR Insights for Anticancer Activity:

-

Substitution at N1: The substituent at the N1 position of the pyrazole ring plays a crucial role in determining the target specificity and potency. Aromatic or heteroaromatic rings are often favored.

-

Substitution at C3 and C5: The groups at the C3 and C5 positions contribute significantly to the binding affinity. For instance, in p38 MAP kinase inhibitors, a 5-amino group and a substituted phenylmethanone at the C4 position were found to be critical for activity.[3]

-

Fluorophenyl Position: The 4-fluorophenyl group is a common feature in many active compounds, likely contributing to favorable pharmacokinetic properties and binding interactions.

Signaling Pathway: p38 MAP Kinase Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented, with celecoxib being a prominent example. The this compound scaffold has been explored for the development of novel anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Class | Target | Key Structural Features | Observed Effect | Reference |

| 1,3,5-trisubstituted pyrazoles | COX | Varied aryl substituents at C1, C3, and C5 | Significant inhibition of carrageenan-induced paw edema | [6] |

| 1-thiocarbamoyl-3,5-diaryl-pyrazoles | MAO-B and inflammation | Thiocarbamoyl group at N1 | Potent anti-inflammatory and MAO-B inhibitory activity | [7] |

Key SAR Insights for Anti-inflammatory Activity:

-

Aryl Substituents: The nature and substitution pattern of aryl groups at positions 1, 3, and 5 of the pyrazole ring are critical for anti-inflammatory potency.

-

Lipophilicity: Appropriate lipophilicity, often modulated by substituents on the phenyl rings, is important for cellular uptake and target engagement.

Antimicrobial and Other Activities

The this compound core has also been incorporated into molecules with antitubercular and other antimicrobial activities.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | M. tuberculosis H37Rv | 6.25 | [8] |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives | M. tuberculosis H37Rv | 6.25 | [7] |

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that careful modulation of substituents on the pyrazole ring can lead to potent and selective compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. The synthetic accessibility of this core structure, coupled with the beneficial properties conferred by the fluorophenyl group, ensures that it will remain an area of active investigation in medicinal chemistry for the foreseeable future. This guide serves as a foundational resource for researchers aiming to design and synthesize the next generation of this compound-based drugs.

References

- 1. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ijrpr.com [ijrpr.com]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

The Ascent of Fluorine: A Technical Guide to the Discovery and History of Fluorinated Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active scaffolds has revolutionized modern drug discovery and development. This guide provides an in-depth technical exploration of the discovery and history of fluorinated pyrazole derivatives, a class of compounds that has yielded significant advancements in both medicine and agrochemistry. From the landmark discovery of the selective COX-2 inhibitor Celecoxib to the development of potent fungicides like Fluindapyr, the introduction of fluorine has consistently enhanced the therapeutic and biological profiles of pyrazole-based molecules.

A Pivotal Moment in Anti-Inflammatory Therapy: The Discovery of Celecoxib

The history of fluorinated pyrazoles is inextricably linked with the development of selective cyclooxygenase-2 (COX-2) inhibitors. The discovery of two distinct COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, in the early 1990s presented a significant therapeutic opportunity.[1] A team at the Searle division of Monsanto, led by John Talley, capitalized on this by discovering Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[1] This selectivity allows for potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[1]

Celecoxib, with its characteristic trifluoromethyl group, was approved by the FDA in 1998 and marked a new era in the management of arthritis and pain.[1] The trifluoromethyl moiety is crucial for its high selectivity and potency.

Fluorinated Pyrazoles in Agrochemicals: The Rise of Fluindapyr

Beyond pharmaceuticals, fluorinated pyrazoles have demonstrated significant utility in the agrochemical sector. Fluindapyr, a broad-spectrum fungicide, is a prime example. It belongs to the pyrazole-carboxamide class and is categorized as a succinate dehydrogenase inhibitor (SDHI).[2][3] Originally discovered by Isagro and jointly developed with FMC Corporation, Fluindapyr provides robust protection against a wide array of fungal pathogens in various crops.[4] Its mechanism of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi, thereby disrupting cellular respiration and halting fungal growth.[2][3]

Key Synthetic Methodologies

The construction of the pyrazole ring is a cornerstone of synthesizing these derivatives. The Knorr pyrazole synthesis, a classic reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a widely used and versatile method.[5]

General Knorr Pyrazole Synthesis Workflow

Caption: Generalized workflow for Knorr pyrazole synthesis.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the synthesis of key fluorinated pyrazole derivatives.

Synthesis of Celecoxib

This protocol is based on the condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[1]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Heptane

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.[1]

Synthesis of a 3-Trifluoromethyl-1,4-diarylpyrazole

This protocol describes a method for synthesizing 3-trifluoromethylpyrazoles via the (3+2)-cycloaddition of fluorinated nitrile imines with chalcones, followed by deacylative oxidation.[6]

Materials:

-

Appropriately substituted chalcone

-

Corresponding hydrazonoyl bromide

-

Triethylamine (Et3N)

-

Manganese dioxide (MnO2)

-

Hexane

-

Dichloromethane (CH2Cl2)

Procedure:

-

Cycloaddition: In a suitable reaction vessel, dissolve the chalcone and hydrazonoyl bromide in CH2Cl2.

-

Add Et3N dropwise at room temperature to generate the nitrile imine in situ.

-

Stir the reaction mixture at room temperature for the time required to form the trans-configured 5-acyl-pyrazoline (monitor by TLC).

-

After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deacylative Oxidation: Dissolve the crude 5-acyl-pyrazoline in hexane.

-

Add an excess of activated MnO2 to the solution.

-

Heat the mixture to reflux and stir vigorously for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter off the MnO2 through a pad of celite.

-

Wash the filter cake with CH2Cl2.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 1,3,4-trisubstituted pyrazole.

Quantitative Data

The biological activity and synthetic efficiency of fluorinated pyrazole derivatives are critical metrics for their evaluation.

Table 1: Biological Activity of Selected Fluorinated Pyrazole Derivatives

| Compound | Target | Assay | IC50 / EC50 | Reference |

| Celecoxib | COX-1 | In vitro inhibition | ~15 µM | [1] |

| Celecoxib | COX-2 | In vitro inhibition | ~0.04 µM | [1] |

| Fluindapyr | Rhizoctonia solani | Fungal growth inhibition | 0.05 - 0.1 mg/L | [2] |

| Fluindapyr | Sclerotinia sclerotiorum | Fungal growth inhibition | 0.1 - 0.5 mg/L | [2] |

Table 2: Representative Reaction Yields for Fluorinated Pyrazole Synthesis

| Synthetic Method | Reactants | Product | Yield (%) | Reference |

| Knorr Synthesis | 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 4-Sulfamoylphenylhydrazine HCl | Celecoxib | High | [1] |

| (3+2) Cycloaddition/Oxidation | Chalcones, Hydrazonoyl Bromides | 1,3,4-Trisubstituted 3-Trifluoromethylpyrazoles | 37-99 | [6] |

| N-Trifluoromethylation | Di-Boc trifluoromethylhydrazine, Diketones | N-Trifluoromethyl Pyrazoles | 47-72 | [7] |

Table 3: Spectroscopic Data for a Representative Fluorinated Pyrazole

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Reference |

| 1,4-Diphenyl-3-trifluoromethylpyrazole | 7.2-7.6 (m, 10H, Ar-H) | 122.7 (q, ¹JCF = 269.9 Hz, CF₃), 140.5 (q, ²JCF = 36.6 Hz, C-3) | Not reported | [6] |

| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | 6.13 (d, J = 5.1, 1H), 6.46 (q, J = 7.9, 1H), 7.05-7.20 (m, 4H), 7.43 (dd, J = 8.8, 5.4, 2H), 7.75 (dd, J = 8.8, 5.4, 2H) | 87.0 (d, J = 14.2), 110.2 (q, J = 35.7), 115.7 (d, J = 22.1), 116.0 (d, J = 21.8), 123.0 (q, J = 271.3), 127.1, 127.6 (d, J = 8.4), 129.0, 131.3 (dq, J = 9.1, 1.5), 151.1 (d, J = 10.4), 158.7 (d, J = 282.9), 163.6 (d, J = 248.8), 164.1 (d, J = 251.2) | -54.62 (d, J = 8.4), -109.34 (tt, J = 8.4, 5.1), -111.89 (tt, J = 8.4, 5.1), -122.44 (d, J = 8.4) | [8] |

Mechanism of Action and Signaling Pathways

Understanding the molecular interactions of these compounds is crucial for rational drug design and development.

Celecoxib: Selective COX-2 Inhibition

Celecoxib exerts its anti-inflammatory effects by inhibiting the conversion of arachidonic acid to prostaglandin precursors.[1] It selectively binds to the COX-2 enzyme, which is upregulated at sites of inflammation.[1]

Caption: Celecoxib's inhibition of the COX-2 pathway.

Fluindapyr: Inhibition of Fungal Respiration

Fluindapyr targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of fungi.[2][3] This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.[2]

Caption: Fluindapyr's inhibition of the SDH enzyme.

Conclusion

The journey of fluorinated pyrazole derivatives, from the synthesis of the first examples to their establishment as blockbuster drugs and essential agrochemicals, highlights the profound impact of fluorine in medicinal and agricultural chemistry. The unique electronic properties of fluorine have been masterfully exploited to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the pyrazole scaffold. This guide has provided a comprehensive overview of the key historical milestones, synthetic strategies, and mechanisms of action that define this important class of molecules. Continued research in this area promises to deliver even more innovative and effective solutions for human health and food security.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. How to synthesize fluindapyr?_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-fluorophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-fluorophenyl)-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. This scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in a wide array of biologically active molecules. The incorporation of a fluorophenyl group at the 4-position of the pyrazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profile. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This guide provides a comprehensive overview of the core physicochemical properties, experimental protocols for synthesis and characterization, and the biological context of this compound and related compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in drug design. While experimental data for this specific isomer can be limited, a combination of predicted values and data from closely related compounds provides a solid foundation for its characterization.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | [1] |

| Molecular Weight | 162.16 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Boiling Point | 335.8 ± 25.0 °C (Predicted) | [1] |

| Density | 1.242 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.1 (for parent 1H-pyrazole in MeCN) | [3] |

| logP | 0.26 (for parent 1H-pyrazole) | [4] |

| Storage Temperature | Room Temperature | [1] |

Note: Some values are predicted or are for the parent pyrazole compound and should be used as an estimation. The pKa of the parent pyrazole is 2.49 in water.[5] The presence of the electron-withdrawing fluorophenyl group is expected to slightly decrease the basicity of the pyrazole ring. The lipophilicity (logP) is also expected to be higher than that of the parent pyrazole due to the addition of the phenyl group.

Experimental Protocols

The synthesis and characterization of this compound rely on established organic chemistry methodologies. The following sections detail common experimental protocols.

Synthesis: Suzuki-Miyaura Cross-Coupling

A prevalent and efficient method for the synthesis of 4-aryl pyrazoles is the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9] This reaction involves the palladium-catalyzed coupling of a halo-pyrazole with an arylboronic acid.

Protocol:

-

Reaction Setup: To a microwave vial or a round-bottom flask under a nitrogen atmosphere, add 4-iodo-1H-pyrazole (or a protected version such as 4-iodo-1-methyl-1H-pyrazole), (4-fluorophenyl)boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2-2.5 equivalents).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water (e.g., 4:1 or 10:1 v/v).[6][9]

-

Reaction Conditions: The reaction mixture is heated under reflux or irradiated in a microwave apparatus at a temperature ranging from 90°C to 140°C for a duration of 5 minutes to several hours, until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[6][10]

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of n-hexane/ethyl acetate) to afford the pure this compound.[10]

Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. Expected signals would include those for the pyrazole ring protons and the aromatic protons of the fluorophenyl group.

-

¹³C NMR: This technique identifies the different carbon environments in the molecule.

-

¹⁹F NMR: This is particularly useful for fluorine-containing compounds, showing a characteristic signal for the fluorine atom on the phenyl ring.[11]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Characteristic peaks for N-H stretching (for the pyrazole ring) and C-F stretching would be expected.[10]

-

Melting Point Analysis: The melting point is a crucial indicator of purity. For a pure crystalline solid, a sharp melting point range is expected. The melting point of the related isomer, 3-(4-fluorophenyl)-1H-pyrazole, is reported to be in the range of 100-104 °C.[2][12]

Biological Activity and Signaling Pathways

Derivatives of pyrazole are known to interact with various biological targets, often acting as kinase inhibitors. The this compound moiety is a key component in several potent and selective inhibitors of important signaling pathways implicated in diseases like cancer and inflammatory disorders.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that responds to stressful stimuli, such as inflammatory cytokines, leading to cellular responses like inflammation, apoptosis, and cell differentiation.[13] Dysregulation of this pathway is associated with inflammatory diseases and cancer. Several pyrazole-containing compounds have been developed as potent inhibitors of p38 MAPK.[14]

The p38 MAPK signaling cascade is a three-tiered system.[15] It begins with the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1, by upstream stimuli. The activated MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6.[2][16] These MAPKKs, in turn, dually phosphorylate a threonine and a tyrosine residue on p38 MAPK, leading to its full activation.[2] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other kinases (like MAPKAPK-2) and transcription factors (like ATF-2), which ultimately regulate gene expression and cellular responses.[16] Pyrazole-based inhibitors often act as ATP-competitive inhibitors, binding to the active site of p38 MAPK and preventing its kinase activity.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical intracellular pathway that governs fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.[17] This pathway is frequently hyperactivated in various human cancers. The cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, which in turn activates PI3K.[14] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including Akt (also known as Protein Kinase B), to the cell membrane. At the membrane, Akt is phosphorylated and activated by other kinases like PDK1 and mTORC2.[11] Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. Pyrazole derivatives have also been identified as inhibitors of kinases within this pathway, such as AKT2/PKBβ, making them promising candidates for cancer therapy.[16][18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrazole | 288-13-1 [chemicalbook.com]

- 6. html.rhhz.net [html.rhhz.net]

- 7. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. 3-(4-Fluorophenyl)-1H-pyrazole 97 154258-82-9 [sigmaaldrich.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 17. cusabio.com [cusabio.com]

- 18. rsc.org [rsc.org]

- 19. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 4-(4-fluorophenyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of the heterocyclic compound 4-(4-fluorophenyl)-1H-pyrazole. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. This guide also includes comprehensive experimental protocols for acquiring such spectra and logical workflows for spectroscopic analysis, designed to aid researchers in the structural elucidation of similar small molecules.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds. These predictions serve as a benchmark for researchers working with this and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | br s | 1H | N-H |

| ~7.80 | s | 2H | H-3, H-5 (Pyrazole) |

| ~7.50 | dd | 2H | H-2', H-6' |

| ~7.15 | t | 2H | H-3', H-5' |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | C-4' |

| ~135 | C-3, C-5 |

| ~130 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |

| ~129 (d, ⁴JCF ≈ 3 Hz) | C-1' |

| ~116 (d, ²JCF ≈ 21 Hz) | C-3', C-5' |

| ~115 | C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 - 3000 | Medium | N-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 | Strong | C=C aromatic ring stretch |

| ~1510 | Strong | C=N stretch (pyrazole ring) |

| ~1220 | Strong | C-F stretch |

| ~830 | Strong | para-disubstituted C-H bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 162 | ~100 | [M]⁺ (Molecular Ion) |

| 135 | Moderate | [M - HCN]⁺ |

| 95 | High | [C₆H₄F]⁺ (Fluorophenyl cation) |

| 68 | Moderate | [C₃H₄N₂]⁺ (Pyrazole cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the solid this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

For enhanced signal-to-noise, multiple scans (e.g., 8 or 16) can be co-added.

-

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and reference them to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Place a small amount of the solid this compound directly onto the crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Data Acquisition:

-

Place the ATR accessory with the sample or the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum. A typical scan range is 4000-400 cm⁻¹.[4]

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample (typically in the microgram to nanogram range) into the mass spectrometer. For a volatile and thermally stable compound like this compound, direct insertion probe or gas chromatography (GC) can be used.

-

Ionization (Electron Ionization - EI):

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[7]

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[7]

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural elucidation.

Caption: Overall workflow for spectroscopic analysis.

Caption: Logical flow for NMR data interpretation.

Caption: Logical flow for mass spectrometry analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. nmr.ceitec.cz [nmr.ceitec.cz]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. rroij.com [rroij.com]

Potential Therapeutic Targets of 4-(4-fluorophenyl)-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of compounds derived from the 4-(4-fluorophenyl)-1H-pyrazole core structure. While the parent compound primarily serves as a versatile scaffold, its derivatives have demonstrated significant inhibitory activity against several key protein targets implicated in a range of diseases, including inflammatory disorders and cancer. This document will focus on three prominent targets: p38 Mitogen-Activated Protein (MAP) Kinase, Aurora Kinase B, and Cyclooxygenase-2 (COX-2), for which a substantial body of research exists. We will present quantitative data for representative inhibitors, detailed experimental protocols for in vitro assays, and visual diagrams of the relevant signaling pathways and experimental workflows.

p38 Mitogen-Activated Protein (MAP) Kinase

The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, making it a key therapeutic target. Several pyrazole derivatives have been identified as potent p38 MAPK inhibitors.

Quantitative Data: p38 MAP Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of selected pyrazole-containing compounds against p38 MAP kinase isoforms.

| Compound Name/Reference | Structure | Target Isoform(s) | IC50 (nM) | Assay Conditions |

| RO3201195[1] | S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone | p38α | 0.7 | Cell-free assay |

| BIRB 796 (Doramapimod)[2][3] | 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea | p38α, p38β, p38γ, p38δ | 38, 65, 200, 520 | Cell-free assays |

| p38 MAPK Inhibitor[4] | 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-5-(4-pyridinyl)-3H-pyrazol-3-one | p38 | 35 | Not specified |

Signaling Pathway: p38 MAP Kinase

The p38 MAPK signaling cascade is activated by a variety of extracellular stimuli, leading to the activation of downstream transcription factors and subsequent cellular responses, including the production of pro-inflammatory cytokines like TNF-α and IL-1β.

References

In Silico Modeling of 4-(4-Fluorophenyl)-1H-Pyrazole Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 4-(4-fluorophenyl)-1H-pyrazole interactions, a critical area of research in modern drug discovery. The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Computational modeling plays a pivotal role in elucidating the molecular mechanisms of these compounds, predicting their binding affinities, and guiding the design of more potent and selective derivatives.

Core Concepts in In Silico Modeling

In silico modeling for drug discovery encompasses a variety of computational techniques to simulate and analyze biological and chemical systems. For this compound derivatives, the primary methodologies employed are molecular docking and molecular dynamics (MD) simulations. These techniques allow researchers to visualize and quantify the interactions between the small molecule (ligand) and its biological target (e.g., a protein receptor).

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output of a docking study includes the binding pose and a scoring function that estimates the binding affinity, typically in kcal/mol.

Molecular Dynamics (MD) Simulations provide a more detailed view of the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can reveal changes in protein conformation, the stability of ligand binding, and the role of solvent molecules in the interaction.

Quantitative Data Summary

The following tables summarize the reported binding affinities and biological activities of various this compound derivatives from different in silico and in vitro studies.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| F4, F8, F12, F16, F20, F24 | EGFR (mutant) | -10.9 to -10.6 | Met769, Thr766 | [4] |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ERα | -10.61 | Arg394, Glu353 | [1][5] |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 | - | [6] |

| Pyrazole derivative M72 | CYP17 | -10.4 | - | [7] |

| Pyrazole derivative M36 | C-RAF | -9.7 | - | [7] |

| Pyrazole derivative M76 | VEGFR | -9.2 | - | [7] |

| Compound/Derivative | Biological Activity | Cell Line/Assay | IC50/Ki | Reference |

| Ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates | Cytotoxicity | HCT116, SW480 | Low micromolar range | [8] |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | ERα Inhibition | - | Ki = 16.71 nM | [1][5] |

| RO3201195 | p38 MAP kinase inhibition | - | - | [9] |

| 4a - 4j pyrazole-sulphonamide hybrids | Cytotoxicity | Tumor cell lines | 6.7 – 400 µM | [10] |

| 4a - 4j pyrazole-sulphonamide hybrids | hCA I inhibition | - | Ki = 12.7 - 59.8 nM | [10] |

| 4a - 4j pyrazole-sulphonamide hybrids | hCA II inhibition | - | Ki = 6.9 - 24.1 nM | [10] |

| 1-Ethyl-1H-pyrazolo[3,4-b]pyridine-based derivatives (5, 11, 12, 19) | BRD9 binding | - | Low-micromolar IC50 | [11] |

Experimental Protocols

Molecular Docking with AutoDock Vina

This protocol outlines a general workflow for performing molecular docking using AutoDock Vina, a widely used open-source docking program.

-

Preparation of the Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, co-factors, and any existing ligands from the PDB file.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of the Ligand:

-

Obtain the 3D structure of the this compound derivative. This can be done using chemical drawing software like ChemDraw or by downloading from databases like PubChem.

-

Optimize the ligand's geometry using a suitable force field.

-

Assign Gasteiger charges and set the rotatable bonds using ADT.

-

Save the prepared ligand in PDBQT format.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the active site of the receptor.

-

The center and dimensions of the grid box can be determined based on the location of a co-crystallized ligand or by identifying key active site residues.

-

-

Running the Docking Simulation:

-

Use the AutoDock Vina command-line interface to run the docking simulation.

-

The command will specify the receptor, ligand, grid box parameters, and the output file name.

-

-

Analysis of Results:

-

Analyze the output file, which contains the binding affinities and coordinates of the different ligand poses.

-

Visualize the protein-ligand interactions using software like PyMOL or Chimera to identify key interactions such as hydrogen bonds and hydrophobic contacts.

-

Molecular Dynamics Simulation with GROMACS

This protocol provides a general workflow for performing MD simulations of a protein-ligand complex using GROMACS.

-

System Preparation:

-

Prepare the protein and ligand files as described in the molecular docking protocol.

-

Generate the topology files for the protein and ligand using the GROMACS pdb2gmx and CGenFF server, respectively.

-

Combine the protein and ligand coordinates and topologies.

-

-

Solvation and Ionization:

-

Create a simulation box and solvate the protein-ligand complex with a suitable water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes and relax the system.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT equilibration (constant Number of particles, Volume, and Temperature) to stabilize the temperature of the system.

-

NPT equilibration (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to study the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific interactions over time.

-

Visualizations

Experimental Workflow for In Silico Modeling```dot

Caption: Inhibition of the EGFR signaling pathway by a pyrazole derivative.

p38 MAP Kinase Signaling Pathway

Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole derivative.

Estrogen Receptor Alpha (ERα) Signaling Pathway

Caption: Antagonism of the ERα signaling pathway by a pyrazole derivative.

Aurora Kinase B (AURKB) Signaling Pathway

Caption: Inhibition of Aurora Kinase B by a pyrazole derivative prevents uncontrolled cell growth.

References

- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 2. GROMACS Tutorials [mdtutorials.com]

- 3. researchgate.net [researchgate.net]

- 4. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

Review of 4-(4-fluorophenyl)-1H-pyrazole in medicinal chemistry

An In-depth Technical Guide to 4-(4-fluorophenyl)-1H-pyrazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this moiety a subject of significant interest in drug discovery and development.[1][2] This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives, with a focus on their potential as therapeutic agents.

Synthesis of the this compound Scaffold

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-step process starting from readily available precursors.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of a substituted this compound derivative.

Caption: General synthetic workflow for this compound derivatives.

Key Experimental Protocols

Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole [1]

-

A mixture of 4-fluorobenzaldehyde (3 mmol), 1-acetylnaphthalene (3 mmol), phenylhydrazine (3 equivalents), and 12% sodium hydroxide (10 mL) in absolute ethanol is prepared.

-

The mixture is subjected to microwave irradiation at 180 W for 2 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC) every 30 seconds.

-

Upon completion, the reaction mixture is cooled in an ice bath for 24 hours.

-

The resulting precipitate is filtered under vacuum and washed with cold water and n-hexane to yield the pure pyrazoline compound.

Synthesis of 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [1]

-

The synthesized pyrazoline derivative is dissolved in glacial acetic acid.

-

The solution is heated at 85°C for 24 hours.

-

This oxidative aromatization step converts the pyrazoline to the corresponding pyrazole.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide array of biological activities, making them attractive candidates for drug development in various therapeutic areas.[3][4][5][6]

Anti-inflammatory Activity: p38 MAP Kinase Inhibition

A significant area of investigation for this class of compounds is their potential as anti-inflammatory agents through the inhibition of p38 Mitogen-Activated Protein (MAP) kinase.[7] The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-6.

p38 MAP Kinase Signaling Pathway

Caption: Inhibition of the p38 MAP kinase signaling pathway.

Quantitative Data on p38 MAP Kinase Inhibitors

| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |

| RO3201195 | p38α | - | Inhibition of IL-1 induced IL-6 production | [7] |

Note: Specific IC50 values were not provided in the abstract, but the compound was identified as a highly selective inhibitor.

Anticancer Activity

Several studies have explored the potential of this compound derivatives as anticancer agents.[4][8][9] Their mechanisms of action are diverse and can involve the inhibition of various cellular pathways critical for cancer cell proliferation and survival.

Molecular Docking Study for Anti-Breast Cancer Activity [1]

| Compound | Target | Binding Affinity (Kcal/mol) | Ki (nM) | Reference |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Estrogen Receptor α (ERα) | -10.61 | 16.71 | [1] |

Anti-Pancreatic Cancer Activity [9]

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)-3-(4-fluorophenyl)prop-2-en-1-one | - | - | [9] |

Note: The abstract mentions potent anti-pancreatic cancer activity but does not provide specific IC50 values.

Antimicrobial and Other Activities

The this compound scaffold has also been investigated for its antimicrobial properties.[6] Some derivatives have shown significant activity against various bacterial and fungal strains.

Antitubercular Activity [6]

| Compound | Strain | MIC (µg/mL) | Reference |

| 4-(5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-1-phenyl-1H-pyrazole | M. tuberculosis H37Rv | 6.25 | [6] |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the N-phenyl group. While a detailed SAR analysis requires a larger dataset, some general trends can be inferred from the available literature. For instance, the incorporation of specific moieties can modulate the potency and selectivity of these compounds for their respective biological targets.[7]

The following diagram illustrates a general logical relationship in the SAR of these compounds.

Caption: Structure-Activity Relationship (SAR) considerations.

Conclusion

The this compound core represents a versatile and valuable scaffold in medicinal chemistry. The synthetic accessibility and the wide range of biological activities associated with its derivatives make it a promising starting point for the development of novel therapeutic agents. Further research focusing on the elucidation of detailed structure-activity relationships and the optimization of pharmacokinetic properties will be crucial in translating the potential of this chemical class into clinically successful drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - PMC [pmc.ncbi.nlm.nih.gov]

Fluorinated Pyrazoles: Privileged Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the heterocyclic frameworks that have gained prominence, the pyrazole nucleus stands out as a "privileged scaffold" due to its versatile biological activities and synthetic accessibility.[1][2] The fusion of these two concepts—fluorination and the pyrazole core—has given rise to a powerful class of molecules: fluorinated pyrazoles. These compounds have demonstrated remarkable success in drug discovery, leading to the development of blockbuster drugs and a plethora of promising clinical candidates.[3][4][5][6]

The introduction of fluorine atoms or fluorine-containing moieties, such as the trifluoromethyl (CF3) group, into the pyrazole ring can dramatically alter a molecule's physicochemical properties.[7] These alterations include modulation of pKa, enhancement of metabolic stability by blocking sites of oxidative metabolism, and improvement of membrane permeability and target binding affinity through unique electronic interactions.[7][8] Consequently, fluorinated pyrazoles have been successfully employed as inhibitors of a wide range of biological targets, including enzymes like cyclooxygenases (COX) and kinases, as well as G-protein coupled receptors (GPCRs).[9][10] This whitepaper provides a comprehensive technical guide on fluorinated pyrazoles as privileged scaffolds in drug discovery, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.

Data Presentation: Biological Activities of Fluorinated Pyrazoles

The following tables summarize the in vitro biological activities of representative fluorinated pyrazole-containing compounds against various drug targets.

Table 1: Cyclooxygenase (COX) Inhibition by Fluorinated Pyrazoles

| Compound | Target | IC50 (µM) | Assay System |

| Celecoxib | COX-1 | 15 | Human recombinant enzyme |

| COX-2 | 0.04 | Human recombinant enzyme | |

| AD 532 | COX-2 | > Celecoxib (less potent) | In vitro assay |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Kinase Inhibition by Fluorinated Pyrazoles

| Compound | Target Kinase | IC50 (nM) | Cell Line / Assay System |

| Compound 10 | Bcr-Abl | 14.2 | Kinase assay |

| K562 leukemia cells | 270 | Cell-based assay | |

| Compound 6 | Aurora A | 160 | Kinase assay |

| HCT116 colon cancer cells | 390 | Cell-based assay | |

| MCF7 breast cancer cells | 460 | Cell-based assay | |

| Compound 10h | FGFR1 | 46 | Biochemical assay |

| FGFR2 | 41 | Biochemical assay | |

| FGFR3 | 99 | Biochemical assay | |

| FGFR2 V564F mutant | 62 | Biochemical assay | |

| NCI-H520 lung cancer cells | 19 | Cell-based assay | |

| SNU-16 gastric cancer cells | 59 | Cell-based assay | |

| KATO III gastric cancer cells | 73 | Cell-based assay |

Table 3: Anticancer Activity of Fluorinated Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

| Compound 6b | HNO-97 | 10 |

| Compound 6d | HNO-97 | 10.56 |

| Compound 9e | HeLa | 4.0 |

| Compound 9f | HeLa | 5.0 |

| Compound 9h | HeLa | 6.0 |

| MCF-7 | 8.0 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key fluorinated pyrazole and for a representative biological assay.

Synthesis of Celecoxib (A Representative Fluorinated Pyrazole)

Reaction: Condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with (4-sulfamoylphenyl)hydrazine.[11]

Materials:

-

4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione

-

(4-sulfamoylphenyl)hydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Heptane

Procedure:

-

Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add (4-sulfamoylphenyl)hydrazine hydrochloride to the solution.

-

Add a catalytic amount of hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-